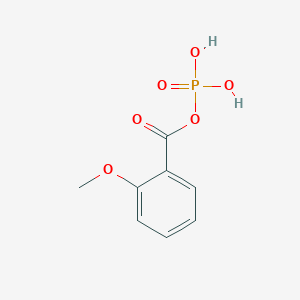

2-Methoxybenzoyl phosphate

描述

Significance of Acyl Phosphates in Chemical Biology and Biochemistry

Acyl phosphates are a class of organic compounds characterized by a carboxylic acid derivative where the hydroxyl group is substituted by a phosphate (B84403) group. fiveable.me These molecules are of considerable importance in the fields of biochemistry and chemical biology, primarily functioning as high-energy intermediates in various metabolic and signaling pathways. fiveable.melibretexts.org Often referred to as 'activated acyl groups' or 'activated carboxylic acids', their high reactivity towards nucleophilic acyl substitution makes them transient but crucial players in cellular processes. libretexts.orglibretexts.org

The reactivity of acyl phosphates is a key aspect of their biological role. libretexts.org They are generally considered reaction intermediates rather than stable metabolites. libretexts.org This reactivity is enhanced in enzymatic active sites through complexation with metal ions like magnesium (Mg²⁺), which acts as a Lewis acid. libretexts.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. libretexts.org Simultaneously, the phosphate group, stabilized by the metal ion, becomes an excellent leaving group. libretexts.org

A fundamental role of acyl phosphates is to facilitate thermodynamically unfavorable reactions, such as the formation of thioesters, carboxylic esters, and amides from less reactive carboxylates. libretexts.org These "uphill" transformations are driven by coupling them with an energy-releasing reaction, most commonly the hydrolysis of ATP, which proceeds via an acyl phosphate intermediate. libretexts.org This process effectively uses the chemical energy stored in ATP to convert lower-energy functional groups into higher-energy ones, a concept central to metabolic energy transfer. libretexts.orgnih.gov For instance, acetyl phosphate (AcP) has been proposed as a primordial energy currency, capable of phosphorylating substrates like nucleotide precursors under prebiotic conditions, underscoring the fundamental role of this functional group in biology. nih.gov

Overview of 2-Methoxybenzoyl Phosphate as a Research Probe

A chemical probe is a small molecule engineered to selectively interact with a specific protein target, thereby altering its function and allowing researchers to investigate the protein's role in complex biological systems. promega.co.uk In this context, this compound has been developed and synthesized as a specialized research probe, particularly for studying enzymes known as acylphosphatases. sigmaaldrich.comnih.gov Its synthesis can be achieved through the reaction of 2-methoxybenzoyl chloride with a phosphate source. vulcanchem.comsigmaaldrich.com

This compound has emerged as a superior substrate for continuous assays of acylphosphatase activity compared to the more commonly used benzoyl phosphate. sigmaaldrich.comnih.gov This is due to its unique spectroscopic properties. The compound possesses an intrinsic fluorescence, emitting a strong signal at 390 nm when excited in the near-UV range. nih.gov This fluorescence is nearly eliminated upon hydrolysis of the acyl phosphate bond. nih.gov This "turn-off" signal provides a highly sensitive method for continuously monitoring enzyme activity. sigmaaldrich.comnih.gov

Furthermore, the hydrolysis of this compound leads to significant changes in its UV absorption spectrum. nih.gov The difference in molar extinction coefficient (Δε) at 301 nm between the intact molecule and its hydrolyzed products is 2720 M⁻¹ cm⁻¹, a value 4.3 times higher than that of benzoyl phosphate at its optimal wavelength. nih.gov These distinct fluorescence and UV absorption characteristics allow for both high-sensitivity continuous fluorimetric and spectrophotometric assays of acylphosphatase. sigmaaldrich.comnih.gov

Beyond its use in acylphosphatase assays, this compound also serves as a small-molecule phosphodonor in studies of phosphorylation-dependent signaling pathways. nih.gov It has been used to investigate the kinetics of phosphorylation of the CheY protein, a key regulator in bacterial chemotaxis. nih.gov In these studies, this compound and other small phosphodonors like acetyl phosphate and carbamoyl (B1232498) phosphate were used to phosphorylate CheY in vitro, allowing researchers to dissect the catalytic mechanism of the process and compare it to the more rapid phosphorylation by its natural protein partner, phospho-CheA. nih.gov

Detailed Research Findings

Kinetic Parameters for Acylphosphatase Isoenzymes

Kinetic studies have been performed on different molecular forms of acylphosphatase using both this compound and the traditional substrate, benzoyl phosphate. The data highlight the favorable substrate characteristics of the methoxy-substituted compound. sigmaaldrich.comnih.gov

| Enzyme Form | Substrate | K_m (µM) | V_max (U/mg) |

|---|---|---|---|

| Muscular Isoenzyme | Benzoyl phosphate | Data not specified | Data not specified |

| This compound | Data not specified | Data not specified | |

| Organ Common Isoenzyme (Subtype 1) | Benzoyl phosphate | Data not specified | Data not specified |

| This compound | Data not specified | Data not specified | |

| Organ Common Isoenzyme (Subtype 2) | Benzoyl phosphate | Data not specified | Data not specified |

| This compound | Data not specified | Data not specified |

Table 1: Comparison of kinetic parameters for three different acylphosphatase molecular forms with benzoyl phosphate and this compound as substrates. While the specific values were determined and compared in the study, they are not detailed in the abstract. nih.gov The study concluded that the kinetic data, combined with its spectroscopic properties, make this compound a better substrate. sigmaaldrich.comnih.gov

Kinetic Parameters for CheY Phosphorylation

The kinetics of CheY phosphorylation were examined using several small-molecule phosphodonors. The results show that these molecules bind to CheY with relatively low affinity and facilitate a slow rate of phosphotransfer compared to the protein phosphodonor CheA. nih.gov

| Phosphodonor | K_s (mM) | k_phos (s⁻¹) |

|---|---|---|

| Acetyl phosphate | 10 - 600 | 0.05 - 0.5 |

| Benzoyl phosphate | 10 - 600 | 0.05 - 0.5 |

| Carbamoyl phosphate | 10 - 600 | 0.05 - 0.5 |

| This compound | 10 - 600 | 0.05 - 0.5 |

| Phosphoramidate | 10 - 600 | 0.05 - 0.5 |

| Comparison: Phospho-CheA | ~0.06 | ~800 |

Table 2: Kinetic constants for the phosphorylation of CheY by various small-molecule phosphodonors. The values for K_s (dissociation constant) and k_phos (rate constant for phosphotransfer) are presented as a range for the group of small molecules studied, including this compound. nih.gov This is contrasted with the significantly tighter binding and faster phosphotransfer observed with the natural protein donor, phospho-CheA. nih.gov

Structure

3D Structure

属性

分子式 |

C8H9O6P |

|---|---|

分子量 |

232.13 g/mol |

IUPAC 名称 |

phosphono 2-methoxybenzoate |

InChI |

InChI=1S/C8H9O6P/c1-13-7-5-3-2-4-6(7)8(9)14-15(10,11)12/h2-5H,1H3,(H2,10,11,12) |

InChI 键 |

XVCVXUDUTXPZSB-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1C(=O)OP(=O)(O)O |

同义词 |

2-methoxybenzoyl phosphate |

产品来源 |

United States |

Synthetic Methodologies for 2 Methoxybenzoyl Phosphate and Analogues

Direct Synthesis of 2-Methoxybenzoyl Phosphate (B84403)

The direct synthesis of 2-methoxybenzoyl phosphate is a targeted process that builds the molecule from its fundamental precursors. This acyl phosphate is noted for its application in biochemical assays, leveraging its unique fluorescent properties. magritek.com

Key Precursors and Reagents

The primary method for synthesizing this compound involves the reaction of two key precursors. vulcanchem.comsigmaaldrich.comsigmaaldrich.com

2-Methoxybenzoyl Chloride: This acyl chloride, also known as o-anisoyl chloride, serves as the acyl group donor. sigmaaldrich.com It is a reactive derivative of 2-methoxybenzoic acid and is typically a clear yellow to brown liquid. ottokemi.comwikipedia.org

Phosphate Source: The phosphorylation step requires a reagent that can provide the phosphate moiety. This is generally achieved using phosphoric acid or one of its salts, such as a silver phosphate salt. vulcanchem.com The use of silver salts in similar acylation reactions can promote O-acylation, which is necessary for the formation of the acyl phosphate bond. acs.org

Reaction Conditions and Optimization Strategies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively detailed in the surveyed literature, general principles of acyl phosphate synthesis apply. The reaction between the acyl chloride and the phosphate source must be conducted under controlled conditions to ensure the formation of the desired product and minimize hydrolysis of the reactive starting material and product.

Key considerations for the reaction include:

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which leads to the formation of the corresponding carboxylic acid. crunchchemistry.co.uk Therefore, the reaction must be carried out in anhydrous (dry) solvents to prevent this side reaction.

Solvent: The choice of solvent is critical. It must be inert to the highly reactive reagents. Aprotic solvents are generally preferred.

Temperature: The reaction temperature needs to be controlled to manage the reactivity of the acyl chloride and prevent decomposition of the product.

Purification: After the reaction, the this compound product must be isolated and purified, likely using techniques suitable for sensitive compounds, while considering that the compound's stability may be limited, particularly in aqueous or protic environments.

Optimization of such a synthesis would involve screening different phosphate sources (e.g., free phosphoric acid vs. various phosphate salts), solvents, and temperatures to maximize the yield and purity of the final product.

Synthesis of 2-Methoxybenzoyl-Containing Derivatives

The 2-methoxybenzoyl moiety can be incorporated into a variety of molecular structures to create a range of derivatives. These syntheses often leverage the reactivity of a key intermediate.

2-Methoxybenzoyl Chloride as a Synthetic Intermediate

2-Methoxybenzoyl chloride is a foundational building block for creating more complex molecules containing the 2-methoxybenzoyl group. sigmaaldrich.comsigmaaldrich.com Its acyl chloride functional group is a reactive electrophile, readily undergoing nucleophilic acyl substitution with various nucleophiles. wikipedia.org This reactivity allows for its use in Friedel-Crafts reactions and in the formation of amides and other derivatives. sigmaaldrich.comottokemi.comtandfonline.com

The synthesis of 2-methoxybenzoyl-ferrocene is achieved through the Friedel-Crafts acylation of ferrocene (B1249389). sigmaaldrich.comsigmaaldrich.comottokemi.com This classic electrophilic aromatic substitution reaction attaches the 2-methoxybenzoyl group to one of the cyclopentadienyl (B1206354) rings of the ferrocene molecule. magritek.comutahtech.edu

The general procedure involves reacting ferrocene with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. wikipedia.orgutahtech.edu

Reagents and Catalyst: The primary reactants are ferrocene and 2-methoxybenzoyl chloride. A Lewis acid catalyst is essential to activate the acyl chloride, rendering it a more potent electrophile. Aluminum chloride (AlCl₃) is a commonly used catalyst for this type of reaction. wikipedia.orgutahtech.edu

Reaction Conditions: The reaction is typically carried out in an inert, anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. utahtech.edu The reaction is stirred for a set period to allow for the substitution to occur. Following the reaction, a quenching step is performed, often by carefully adding the reaction mixture to ice water, to deactivate the catalyst and neutralize the mixture. The product is then extracted using an organic solvent, and purification is commonly achieved via column chromatography to separate the desired monoacylated product from unreacted ferrocene and any diacylated byproducts. utahtech.eduthermoscientific.fr

A series of 2-methoxybenzoyl thiourea (B124793) derivatives can be synthesized from 2-methoxybenzoyl chloride in a one-pot, two-step process. tandfonline.com This method first generates an isothiocyanate intermediate, which then reacts with an amine to form the target thiourea. tandfonline.com

The general procedure is as follows:

Formation of 2-Methoxybenzoyl Isothiocyanate: 2-Methoxybenzoyl chloride is reacted with ammonium (B1175870) thiocyanate (B1210189) in acetone. The mixture is heated under reflux for approximately 20 minutes. This reaction forms 2-methoxybenzoyl isothiocyanate in solution. tandfonline.com

Formation of Thiourea: After filtering the reaction mixture to remove solid byproducts, an appropriate aniline (B41778) derivative (an aromatic amine) is added to the filtrate containing the isothiocyanate. The new mixture is then refluxed for several hours (e.g., 4 hours). Upon cooling, the 2-methoxybenzoyl thiourea derivative precipitates out of the solution. The solid product is then collected by filtration and purified by recrystallization from a solvent such as ethanol. tandfonline.com

A variety of 2-methoxybenzoyl thioureas have been synthesized using this methodology with differing aniline derivatives, resulting in a range of yields. tandfonline.com

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 1-(2-methoxybenzoyl)-3-(2-methoxyphenyl) thiourea | 76 | 120–122 |

| 1-(2-methoxybenzoyl)-3-(2-toly) thiourea | 73 | 98–100 |

| 1-(2-methoxybenzoyl)-3-(2-fluorophenyl) thiourea | 60 | 144–146 |

| 1-(2-methoxybenzoyl)-3-(2-chlorophenyl) thiourea | 72 | 150–152 |

| 1-(2-methoxybenzoyl)-3-(2-ethylphenyl) thiourea | 69 | Not specified |

| 1-(2-methoxybenzoyl)-3-(1-naphthyl) thiourea | 78 | 168–170 |

| 1-(2-methoxybenzoyl)-3-(pyridin-3-yl) thiourea | 60 | 84–86 |

| 1-(2-methoxybenzoyl)-3-(3-methylpyridin-2-yl) thiourea | 63 | Not specified |

Derivatization to 2-Methoxybenzoyl Thioureas

General Synthetic Procedures

The synthesis of this compound is typically achieved through the reaction of 2-methoxybenzoyl chloride with a suitable phosphate source. smolecule.comchemicalbook.com This process involves the nucleophilic acyl substitution where the phosphate anion attacks the carbonyl carbon of the acyl chloride, leading to the formation of the acyl phosphate. One common precursor, 2-methoxybenzoyl chloride (also known as o-anisoyl chloride), is prepared by the chlorination of 2-methoxybenzoic acid using reagents like thionyl chloride or phosphorus pentachloride. smolecule.comvulcanchem.com

The general reaction can be summarized as the conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with phosphoric acid or one of its salts to yield the final this compound product. smolecule.com This acyl phosphate is noted for its utility as a substrate in various biochemical assays due to its fluorescent properties. sigmaaldrich.com

Structural Confirmation Techniques

The structural identity of newly synthesized compounds is confirmed using a combination of spectroscopic and analytical methods. For compounds related to 2-methoxybenzoyl derivatives, these techniques are crucial for verifying the expected molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. For instance, in derivatives of 2-methoxybenzoyl thioureas, ¹H NMR signals for the methoxy (B1213986) group (OCH₃) appear around 4.01 ppm, while aromatic protons are observed in the range of 7.16-8.76 ppm. tandfonline.com For organophosphorus compounds, ³¹P NMR spectroscopy is essential to confirm the presence and chemical environment of the phosphorus atom. researchgate.netchem-soc.si

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying characteristic functional groups. In 2-methoxybenzoyl thiourea derivatives, distinct stretching peaks are observed for the N-H group (around 3273 cm⁻¹), the carbonyl group (C=O) at approximately 1659 cm⁻¹, and the thiocarbonyl group (C=S) near 1293 cm⁻¹. tandfonline.com

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Elemental Analysis : Provides the percentage composition of elements (C, H, N, S, etc.), which is compared against calculated values to verify the empirical formula. researchgate.netchem-soc.si

These techniques collectively provide unambiguous evidence for the structure of the synthesized compounds.

Formation of Chromen-4-one Derivatives via 2-Methoxybenzoyl Chlorides

2-Methoxybenzoyl chlorides are valuable precursors for the synthesis of chromen-4-one derivatives, a class of heterocyclic compounds with significant biological and synthetic interest. core.ac.uk A one-pot domino reaction involves the Friedel-Crafts acylation/annulation between 2-methoxybenzoyl chlorides and alkynes. ugr.esacs.org This process, often catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄), proceeds through a tandem sequence of Friedel-Crafts acylation, oxo-Michael addition, and subsequent elimination to form the chromen-4-one ring system. acs.org

Another approach involves the Sonogashira coupling, where 2-methoxybenzoyl chloride reacts with a terminal acetylene (B1199291) catalyzed by palladium. core.ac.uk The resulting 2-methoxyarylalkynylketone intermediate undergoes ring closure, often induced by iodine monochloride (ICl), to yield the chromen-4-one structure. core.ac.uk Furthermore, 2-methoxybenzoyl chloride derivatives can be reacted with 1H-indol-3-yl intermediates in the presence of sodium hydride to synthesize complex chromen-4-one-indole conjugates. nih.gov

Synthesis of 2-Methoxybenzoyl Chloride Oxime Derivatives

The synthesis of oxime derivatives from 2-methoxybenzoyl chloride is a multistep process. Typically, 2-methoxybenzaldehyde (B41997) is first converted to its corresponding oxime, 2-methoxybenzaldehyde oxime, through condensation with hydroxylamine (B1172632) hydrochloride. This reaction is usually carried out in a solvent mixture like ethanol/water at reflux temperature. The resulting oxime is then chlorinated using an agent such as thionyl chloride (SOCl₂) in a solvent like dichloromethane (DCM) to produce (Z)-2-methoxybenzoyl chloride oxime.

Alternatively, related oxime derivatives can be synthesized from cyclophosphazenes. For example, a novel oxime-cyclophosphazene can be reacted with 4-methoxybenzoyl chloride in the presence of a base to yield the corresponding derivative. researchgate.netchem-soc.siwiley.com

Phosphorylation Strategies for Related Methoxyphenyl Compounds

Use of Tetrabenzyl Pyrophosphate

Tetrabenzyl pyrophosphate (TBPP) is a widely used and effective phosphorylating agent for a variety of substrates, including those containing methoxyphenyl groups. orgsyn.org It is particularly useful for the phosphorylation of hydroxyl groups on phenols and alcohols under relatively mild conditions. nih.govresearchgate.netgoogle.com

In a typical procedure, the hydroxyl-containing methoxyphenyl compound is treated with a base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding alkoxide or phenoxide. nih.gov Tetrabenzyl pyrophosphate is then added to the reaction mixture. nih.govru.nl This results in the formation of a dibenzyl phosphate ester at the site of the hydroxyl group. For example, the phosphorylation of 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxy-1H-quinolin-4-one with two equivalents of tetrabenzyl pyrophosphate and NaH in THF yielded the corresponding diphosphate (B83284) product in 74% yield. nih.gov The benzyl (B1604629) protecting groups on the phosphate can be subsequently removed by catalytic hydrogenolysis to yield the final phosphoric acid. orgsyn.orgnih.gov

Regioselective Dephosphorylation Approaches

In molecules with multiple phosphate groups, achieving regioselective dephosphorylation is a key synthetic challenge. A notable example involves the dephosphorylation of a diphosphate derivative of a methoxyphenyl-substituted quinolinone. nih.gov When dibenzyl 3-(4-((bis(benzyloxy)phosphoryl)oxy)-6,7-methylenedioxyquinolin-4-yl)-5-methoxyphenyl phosphate was treated with methanol (B129727) under mild conditions, a facile and highly regioselective dephosphorylation occurred. nih.gov

The process preferentially cleaved the phosphate group at the 4-position of the quinolinone ring, leaving the phosphate group on the methoxyphenyl ring intact. nih.gov This selectivity allows for the synthesis of monophosphate prodrugs where the phosphate group remains on a specific part of the molecule. nih.gov The mechanism and progress of such dephosphorylation reactions are often monitored and confirmed using techniques like LC-MS and HPLC. nih.gov

Phosphate Protecting Group Strategies in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a complex process that relies on the sequential addition of nucleotide building blocks. diva-portal.org This process necessitates the use of protecting groups to temporarily block reactive functional groups, including the internucleotide phosphate linkages. diva-portal.orgnih.gov The stability and selective removal of these protecting groups are critical for the successful synthesis of high-quality DNA and RNA strands. diva-portal.org

A novel class of phosphate protecting groups based on the 2-benzamidoethyl moiety has been developed and studied for its application in oligonucleotide synthesis. nih.govresearchgate.net Within this class, analogs containing a methoxybenzoyl group have demonstrated particularly useful properties. Specifically, the 2-[N-isopropyl-N-(4-methoxybenzoyl)amino]ethyl group was found to be one of the most reactive and easily removable protecting groups studied. nih.govresearchgate.net

The rate of removal of these benzamidoethyl-based protecting groups with concentrated ammonium hydroxide (B78521) is highly dependent on the substitution patterns on the alkyl chain, the amide nitrogen, and the phenyl ring. nih.govresearchgate.net The removal time can range from 48 hours at 55°C for the most stable variants to as short as 25 minutes at room temperature for the most labile ones. nih.govresearchgate.net The 2-[N-isopropyl-N-(4-methoxybenzoyl)amino]ethyl group, designated as group H in the study, was among the most rapidly cleaved. nih.govresearchgate.net

The mechanism of deprotection for this reactive group involves a pH-independent intramolecular cyclization to form a 2-oxazolinium cation. nih.govresearchgate.net Under aqueous ammonia, this intermediate is converted into several products, none of which were found to be reactive towards the oligonucleotide backbone or the nucleic bases, ensuring the integrity of the final product. nih.govresearchgate.net The success of these novel building blocks was demonstrated in the synthesis of natural 20-mer oligonucleotides and their phosphorothioate (B77711) analogs. nih.govresearchgate.net

| Protecting Group Type | Specific Example | Key Features | Reference |

|---|---|---|---|

| 2-Benzamidoethyl Derivatives | 2-[N-isopropyl-N-(4-methoxybenzoyl)amino]ethyl | Rapidly removed with concentrated ammonium hydroxide (25 min at 25°C). Deprotection proceeds via a 2-oxazolinium cation intermediate. | nih.gov, researchgate.net |

| 2-[N-methyl-N-benzoylamino]ethyl Derivatives | Not specified | Demonstrated moderate stability. | nih.gov, researchgate.net |

| 2-(N-benzoylamino)ethyl Derivatives | Not specified | Showed the highest stability among the tested groups. | nih.gov, researchgate.net |

| General Phosphate Protecting Groups | 2-cyanoethyl | Widely used in oligonucleotide synthesis and removed by mild base. | libretexts.org |

Advanced Synthetic Reactions Involving Methoxybenzoyl Moieties

The methoxybenzoyl structural unit is a versatile component in a variety of advanced synthetic transformations that enable the efficient construction of complex molecules.

One-Pot Domino Friedel-Crafts Acylation/Annulation

A notable advanced reaction is the one-pot domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides. researcher.lifegoogle.com This process leads to the synthesis of 2,3-disubstituted chromen-4-one derivatives. researcher.lifeugr.es The reaction sequence involves the initial Friedel-Crafts acylation, which is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, followed by an annulation (ring-forming) step in the same reaction vessel. researcher.life This domino, or tandem, approach is highly efficient as it reduces the number of separate synthetic steps, minimizes waste, and saves time and resources.

Directed Lithiation Reactions in Related Compounds

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective substitution on aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG), which contains a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium or t-butyllithium. wikipedia.org This coordination directs the deprotonation (lithiation) to the ortho-position adjacent to the DMG, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.org The methoxy group is a well-known DMG. wikipedia.org

Studies on the directed lithiation of N-(2-methoxybenzyl)pivalamide and N'-(2-methoxybenzyl)-N,N-dimethylurea have revealed interesting and unexpected regioselectivity. researchgate.netresearchgate.netarkat-usa.org When N-(2-methoxybenzyl)pivalamide is treated with t-butyllithium, lithiation occurs exclusively at the 6-position, which is ortho to the methoxy group, rather than ortho to the pivaloylaminomethyl group. researchgate.netresearchgate.netarkat-usa.org This outcome was contrary to initial expectations based on earlier work with n-butyllithium. researchgate.netarkat-usa.org In the case of N'-(2-methoxybenzyl)-N,N-dimethylurea, lithiation with t-BuLi resulted in a mixture of 2- and 6-lithiated species. researchgate.netresearchgate.net These findings underscore the directing power of the methoxy group and show how the choice of base and substrate can fine-tune the regiochemical outcome of the reaction. researchgate.netarkat-usa.org

| Compound | Lithiation Reagent | Position of Lithiation | Reference |

|---|---|---|---|

| N-(2-methoxybenzyl)pivalamide | t-BuLi | 6-position (ortho to methoxy group) | researchgate.net, researchgate.net, arkat-usa.org |

| N'-(2-methoxybenzyl)-N,N-dimethylurea | t-BuLi | Mixture of 2- and 6-lithiated species | researchgate.net, researchgate.net |

| N-benzylpivalamide | t-BuLi | Mixture of ring (2-position) and side-chain | researchgate.net, arkat-usa.org |

| N'-(4-substituted benzyl)-N,N-dimethylureas | t-BuLi | 2-lithiated derivatives | researchgate.net, arkat-usa.org |

Phosphate Tether-Mediated Ring-Closing Metathesis Studies

Phosphate groups can be strategically employed as temporary tethers to control the stereochemical outcome and efficiency of ring-closing metathesis (RCM) reactions. acs.orgnih.govnih.gov This strategy has been successfully used to desymmetrize C₂-symmetric 1,3-anti-diol-containing dienes, generating complex, P-stereogenic bicyclic phosphates. acs.orgnih.gov

In this methodology, a phosphate triester is formed, linking the diene diol and another olefin-containing alcohol. nih.gov The subsequent RCM reaction, catalyzed by a ruthenium catalyst, forms a new ring, resulting in a bicyclo[n.3.1]phosphate structure. nih.govnih.gov The phosphate tether serves to pre-organize the reacting olefins, influencing the efficiency and stereoselectivity of the ring closure. acs.org

Research has shown that the outcome of these RCM reactions is highly dependent on several factors, including the size of the ring being formed, substitution on the olefins, and the stereochemistry of the coupling partners. acs.orgnih.gov This tethering strategy has expanded the utility of RCM for creating complex medium-to-large P-stereogenic bicyclic phosphates, such as bicyclo[7.3.1]- and bicyclo[8.3.1]phosphates. acs.orgnih.govfigshare.com The method has proven to be a cornerstone in the synthesis of several natural products. nih.gov

Spectroscopic and Advanced Analytical Characterization in Research

Intrinsic Fluorescence Characteristics of 2-Methoxybenzoyl Phosphate (B84403)

2-Methoxybenzoyl phosphate possesses intrinsic fluorescence, a property that makes it a valuable tool for sensitive enzymatic assays. nih.gov

Excitation and Emission Maxima

When excited in the near-ultraviolet region, this compound exhibits a strong emission band. nih.gov Research has pinpointed its fluorescence emission maximum to be at 390 nm. nih.govsigmaaldrich.com This distinct spectral characteristic is central to its use in fluorimetric assays.

Fluorescence Quenching upon Hydrolysis

A key feature of this compound's fluorescence is that it is significantly quenched upon hydrolysis. nih.govsigmaaldrich.com The hydrolysis of the acyl phosphate bond results in the formation of 2-methoxybenzoate (B1232891) and inorganic phosphate, leading to a near-complete disappearance of the emission band at 390 nm. nih.gov This "off" signal upon substrate conversion is a critical principle behind its use in monitoring enzyme kinetics.

Ultraviolet-Visible Absorption Spectroscopy of this compound

The hydrolysis of this compound also induces significant changes in its UV absorption spectrum, providing a basis for spectrophotometric monitoring.

Differential Absorption Spectra upon Hydrolysis

There are notable differences in the near UV absorption spectra of this compound before and after it undergoes hydrolysis. nih.govsigmaaldrich.com This change in absorbance can be monitored over time to determine the rate of the enzymatic reaction.

Molar Absorptivity Coefficients (e.g., Δɛ values)

The differential molar absorptivity (Δɛ) is a measure of the change in molar absorptivity at a specific wavelength upon hydrolysis. For this compound, the Δɛ at 301 nm is 2720 M⁻¹ cm⁻¹. nih.govsigmaaldrich.com This value is reportedly 4.3 times higher than that of benzoyl phosphate at 283 nm, indicating a greater sensitivity for spectrophotometric assays. nih.govsigmaaldrich.com

| Parameter | Value | Wavelength | Reference |

| Emission Maximum | 390 nm | N/A | nih.govsigmaaldrich.com |

| Δɛ (Differential Molar Absorptivity) | 2720 M⁻¹ cm⁻¹ | 301 nm | nih.govsigmaaldrich.com |

Application in Continuous Spectrophotometric Assays

The favorable fluorescence and UV absorption properties of this compound make it a superior substrate for the continuous monitoring of acylphosphatase activity. nih.gov Both the quenching of its intrinsic fluorescence and the change in its UV absorbance upon hydrolysis allow for real-time measurement of enzyme kinetics. nih.govsigmaaldrich.com These characteristics enable high-sensitivity continuous fluorimetric and UV absorption spectrophotometric assays for enzymes like acylphosphatase. nih.gov

Real-Time Monitoring of Enzymatic Reactions

The dynamic nature of enzymatic reactions necessitates sophisticated analytical methods for real-time monitoring. The hydrolysis of acylphosphates, for instance, can be observed in real-time through fluorescence quenching upon hydrolysis. vulcanchem.com This provides a continuous assay of enzyme activity. Techniques coupling High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) enable the kinetic analysis of enzymatic reactions as they occur. nih.gov This approach has been successfully used to monitor the hydrolysis of various substrates, providing data to calculate key kinetic parameters like Kм and Vmax. nih.gov

Furthermore, the development of supramolecular chemosensors offers a label-free approach to monitor enzyme activity. rsc.org These sensors can detect changes in the concentration of molecules like nucleoside polyphosphates (NPP), which are often products of enzymatic reactions. rsc.org For example, a europium(III)-based anion receptor can signal the dynamic changes in the ratio of NPP product to substrate during a reaction through time-resolved luminescence. rsc.org This method is particularly useful for monitoring enzymes that are significant targets in drug discovery, such as protein kinases. rsc.org

Online mass spectrometric techniques combined with microfluidic sampling have also emerged as powerful tools for monitoring the formation of reactive intermediates in real-time during enzymatic catalysis. nih.govrsc.org These methods have been instrumental in capturing transient species and elucidating complete catalytic cycles of enzymes. rsc.orgresearchgate.net For instance, the enzymatic conversion of 2-amino-6-mercapto-7-methylpurine riboside (MESG) by purine (B94841) nucleoside phosphorylase (PNP) leads to a shift in maximum absorbance, allowing for the continuous spectrophotometric monitoring of phosphate-generating reactions. thermofisher.com

The hyperpolarization of biological samples using dissolution Dynamic Nuclear Polarization (dDNP) has significantly enhanced the signal in NMR spectroscopy, making it possible to monitor fast enzymatic reactions. chemrxiv.org This technique has been applied to study the oxidation of Glucose-6-Phosphate by G6P dehydrogenase, providing direct and quantitative evidence of the enzyme's selectivity for the β anomer of its substrate. chemrxiv.org

Methodological Enhancements for Sensitivity

Achieving high sensitivity is a critical challenge in the analysis of many compounds, especially at low concentrations. Various strategies have been developed to enhance the sensitivity of chromatographic and mass spectrometric methods. nih.gov These include derivatization techniques, the use of ion-pairing reagents, and advanced sample pretreatment methods. nih.govmdpi.com

Online sample preparation techniques are particularly effective as they can minimize sample loss and degradation, thereby improving the sensitivity of the analysis. nih.govmdpi.com For instance, online Solid-Phase Extraction (SPE) coupled with Liquid Chromatography (LC) allows for the direct injection of large volumes of biological samples, which is beneficial for trace analysis in complex matrices. mdpi.com

Chemical derivatization is another widely used approach to enhance detectability by introducing chromophores or fluorophores into molecules that are otherwise difficult to detect. mdpi.com In the context of phosphorus-containing compounds, methods like the Molybdenum Blue Method are highly sensitive for quantifying orthophosphate. mdpi.com This method involves the formation of a phosphomolybdate complex, which is then reduced to a blue-colored compound that can be measured spectrophotometrically. mdpi.com

For organophosphorus compounds, the use of specific detectors in Gas Chromatography (GC), such as the nitrogen/phosphorus thermionic detector (NPD) or the flame photometric detector (FPD) in phosphorus mode, significantly enhances detection sensitivity. cdc.gov Additionally, advancements in mass spectrometry, such as the use of tandem MS (MS/MS), provide high selectivity and sensitivity for the identification and quantification of analytes. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Related Compounds

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the analysis of 2-methoxybenzoyl derivatives, the chemical shifts (δ) of protons provide valuable structural information. For example, in a series of 1-(2-methoxybenzoyl)-3-(substituted phenyl) thioureas, the NH protons typically appear as singlets at downfield chemical shifts, often above 11 ppm. tandfonline.com The aromatic protons exhibit complex multiplet patterns in the range of 7-8.5 ppm, while the methoxy (B1213986) group protons (OCH₃) consistently show a singlet at around 4.0 ppm. tandfonline.com

The following table summarizes representative ¹H NMR data for related 2-methoxybenzoyl compounds:

| Compound | NH (ppm) | Aromatic-H (ppm) | OCH₃ (ppm) |

|---|---|---|---|

| 1-(2-methoxybenzoyl)-3-(2-methoxyphenyl) thiourea (B124793) | 12.91 (s, 1H), 11.24 (s, 1H) | 8.63-6.90 (m) | 4.03 (s, 3H), 3.91 (s, 3H) |

| 1-(2-methoxybenzoyl)-3-(2-fluorophenyl) thiourea | 12.48 (s, 1H), 11.38 (s, 1H) | 8.09-7.16 (m) | 4.02 (s, 3H) |

| 1-(2-methoxybenzoyl)-3-(2-chlorophenyl) thiourea | 12.59 (s, 1H), 11.39 (s, 1H) | 8.10-7.00 (m) | 4.02 (s, 3H) |

| 1-(2-methoxybenzoyl)-3-(1-naphthyl) thiourea | 12.65 (s, 1H), 11.40 (s, 1H) | 8.04-7.19 (m) | 4.05 (s, 3H) |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. In 2-methoxybenzoyl derivatives, the carbonyl (C=O) and thiocarbonyl (C=S) carbons are typically observed at the most downfield regions of the spectrum. researchgate.net For instance, in 2-methoxybenzoyl thioureas, the C=S carbon resonates around 180 ppm, while the C=O carbon appears near 165 ppm. tandfonline.com The carbon of the methoxy group (OCH₃) is found at approximately 57 ppm. tandfonline.com The aromatic carbons show a series of signals in the 110-160 ppm range. tandfonline.com

The table below presents characteristic ¹³C NMR chemical shifts for related 2-methoxybenzoyl compounds:

| Compound | C=S (ppm) | C=O (ppm) | Aromatic-C (ppm) | OCH₃ (ppm) |

|---|---|---|---|---|

| 1-(2-methoxybenzoyl)-3-(2-methoxyphenyl) thiourea | 177.2 | 165.6 | 158.0-111.8 | 57.2, 56.6 |

| 1-(2-methoxybenzoyl)-3-(2-fluorophenyl) thiourea | 179.6 | 166.0 | 158.0-113.3 | 57.2 |

| 1-(2-methoxybenzoyl)-3-(2-chlorophenyl) thiourea | 179.5 | 165.9 | 158.1-113.3 | 57.2 |

| 1-(2-methoxybenzoyl)-3-(1-naphthyl) thiourea | 180.4 | 165.9 | 158.1-113.4 | 57.2 |

³¹P-NMR for Phosphate Group Analysis

Phosphorus-31 NMR (³¹P NMR) is a powerful and direct method for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.comarxiv.org It offers a wide chemical shift range, which minimizes signal overlap and allows for the clear identification of different phosphorus environments. mdpi.com This technique is particularly valuable for the quantitative analysis of organophosphorus compounds. mdpi.comwiley.com

In the context of acyl phosphates, ³¹P NMR can be used to monitor reactions involving the phosphate group. For example, the hydrolysis of a phosphate-phosphate bond, a central process in cellular energy metabolism, can be followed by observing the changes in the ³¹P NMR spectrum. arxiv.org The chemical shifts in ³¹P NMR are sensitive to factors such as pH and the nature of the substituents attached to the phosphorus atom. arxiv.orgspectroscopyonline.com For instance, in a study of adenosine (B11128) diphosphate (B83284) (ADP), the ³¹P T1 relaxation time was found to be strongly dependent on pH. arxiv.org The technique can also be used for the enantiodifferentiation of chiral organophosphorus compounds. spectroscopyonline.com

Infrared (IR) Spectroscopy in Functional Group Identification of Related Compounds

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule based on their characteristic vibrational frequencies. In the analysis of 2-methoxybenzoyl derivatives, IR spectroscopy provides clear evidence for the presence of key functional groups.

The carbonyl group (C=O) of the benzoyl moiety typically exhibits a strong absorption band in the region of 1660-1670 cm⁻¹. tandfonline.com The N-H stretching vibrations of the thiourea linkage appear as a band around 3300 cm⁻¹. tandfonline.com The C=S (thiocarbonyl) group shows a characteristic absorption band in the range of 1285-1293 cm⁻¹. tandfonline.com

The following table lists the characteristic IR absorption frequencies for functional groups in related 2-methoxybenzoyl compounds:

| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) |

|---|---|---|---|

| 1-(2-methoxybenzoyl)-3-(2-methoxyphenyl) thiourea | 3308 | 1661 | 1285 |

| 1-(2-methoxybenzoyl)-3-(2-fluorophenyl) thiourea | 3300 | 1667 | 1290 |

| 1-(2-methoxybenzoyl)-3-(2-chlorophenyl) thiourea | 3291 | 1668 | 1288 |

| 1-(2-methoxybenzoyl)-3-(1-naphthyl) thiourea | 3310 | 1663 | 1288 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. DFT calculations for 2-methoxybenzoyl phosphate (B84403) would focus on understanding its geometry, stability, and electronic nature.

Molecular structure optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. This optimized geometry represents the most stable conformation of the molecule. For 2-methoxybenzoyl phosphate, this calculation would reveal precise bond lengths, bond angles, and dihedral angles. Methods like B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-31G* or 6-311G(d,p) are commonly employed for this purpose. mdpi.comsemanticscholar.org The resulting geometry is fundamental for all subsequent computational analyses.

Illustrative Data Table: Optimized Geometric Parameters for a Benzoyl Phosphate Analog

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Lengths | C=O | ~1.21 Å |

| C-O (ester) | ~1.38 Å | |

| P=O | ~1.48 Å | |

| P-O (ester) | ~1.65 Å | |

| Bond Angles | O=C-O | ~125° |

| C-O-P | ~120° |

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO-LUMO analysis is critical for predicting a molecule's reactivity. researchgate.net

The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.

The LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a key indicator of molecular stability. scribd.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating methoxy (B1213986) group would be expected to raise the HOMO energy and potentially alter the energy gap compared to unsubstituted benzoyl phosphate.

Illustrative Data Table: Frontier Orbital Energies for a Benzoyl Phosphate Analog

Note: These values are illustrative for a related acyl phosphate. The electronic nature of the substituent on the benzoyl ring significantly impacts these energies.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.8 eV |

| E(LUMO) | -2.4 eV |

| Energy Gap (ΔE) | 4.4 eV |

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data helps to confirm the molecular structure and assign specific vibrational modes (e.g., C=O stretch, P=O stretch, C-O-P stretch) to the observed spectral bands. For this compound, this would allow for the unambiguous identification of vibrations associated with the phosphate and methoxybenzoyl moieties. Such calculations are typically performed at the same level of theory as the geometry optimization, such as B3LYP/6-31G*.

Illustrative Data Table: Key Vibrational Frequencies for Acyl Phosphate Moieties

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric PO₂⁻ Stretch | Phosphate | ~1200 - 1220 |

| Symmetric PO₂⁻ Stretch | Phosphate | ~1100 - 1120 |

| Carbonyl C=O Stretch | Benzoyl | ~1680 - 1700 |

| C-O-P Stretch | Ester Linkage | ~950 - 1050 |

Charge distribution analysis provides insight into the electronic landscape across a molecule by assigning partial atomic charges to each atom. This is crucial for understanding electrostatic interactions, reactivity, and the nature of chemical bonds. Two common methods are:

Mulliken Population Analysis : This method partitions the total electron population among the atoms. While computationally simple, its results can be highly dependent on the basis set used.

Natural Population Analysis (NPA) : NPA is based on the concept of Natural Bond Orbitals (NBOs) and generally provides a more robust and less basis-set-dependent description of atomic charges and electron distribution, especially for ionic compounds.

For this compound, these analyses would quantify the electrophilic character of the carbonyl carbon and the phosphorus atom, which are the primary sites for nucleophilic attack during hydrolysis.

Illustrative Data Table: Calculated Atomic Charges for Benzoyl Phosphate Atoms

Note: Charges are illustrative and depend heavily on the calculation method and basis set. Values are given in atomic units (e).

| Atom | Mulliken Charge | Natural (NPA) Charge |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.45 | +0.65 |

| Carbonyl Oxygen (C=O) | -0.40 | -0.55 |

| Phosphorus (P) | +1.20 | +1.50 |

| Ester Oxygen (C-O-P) | -0.50 | -0.60 |

Vibrational Frequency Calculations

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

While DFT is excellent for studying isolated molecules, QM/MM simulations are designed to investigate chemical reactions within very large systems, such as an enzyme's active site. This hybrid approach treats the chemically active region (e.g., the substrate and key catalytic residues) with computationally expensive quantum mechanics, while the rest of the protein and solvent are handled by more efficient molecular mechanics force fields.

Acylphosphatase is an enzyme that efficiently catalyzes the hydrolysis of the carboxyl-phosphate bond in molecules like this compound. QM/MM simulations have been instrumental in elucidating the detailed mechanism of this reaction, using benzoyl phosphate as a model substrate.

In these simulations, the QM region typically includes the benzoyl phosphate substrate, a crucial water molecule that acts as the nucleophile, and the side chains of key amino acid residues like Arginine and Asparagine that are directly involved in catalysis. The remainder of the enzyme forms the MM region.

Studies have revealed a detailed catalytic process involving a nucleophilic attack by the water molecule on the phosphorus atom of the acylphosphate. Key findings from QM/MM simulations of the acylphosphatase-benzoyl phosphate system include:

Nucleophilic Attack: A water molecule, activated by the surrounding active site residues, attacks the electrophilic phosphorus atom.

Transition State Stabilization: Residues such as Arginine form hydrogen bonds with the phosphate group, stabilizing the negative charge that develops in the pentacoordinate transition state.

Proton Transfer: A proton is transferred from the attacking water molecule to an oxygen atom on the phosphate group, facilitating the cleavage of the P-O bond.

These simulations provide a dynamic picture of the reaction pathway and calculate the energy barriers for the reaction, offering insights that are difficult to obtain from experiments alone. The mechanism elucidated for benzoyl phosphate serves as a robust model for understanding the enzymatic hydrolysis of this compound.

Elucidation of Enzymatic Catalytic Mechanisms (e.g., for Acylphosphatase)

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding the interaction of small molecules like this compound and its derivatives with biological targets. biointerfaceresearch.comtandfonline.com

Studies on various derivatives of 2-methoxybenzoyl have utilized molecular docking to explore their potential as inhibitors for different enzymes. biointerfaceresearch.comtandfonline.com For example, a series of 2-methoxy benzoyl hydrazone derivatives were docked into the active site of the Leishmania infantum trypanothione (B104310) reductase (LiTryR) receptor to evaluate their antileishmanial potential. biointerfaceresearch.com Similarly, 2-methoxybenzoyl thioureas have been docked with the lanosterol (B1674476) 14α-demethylase enzyme to investigate their antifungal activity. tandfonline.com These studies use programs like Autodock Vina to simulate the binding process and rank the compounds based on their predicted affinity. biointerfaceresearch.com

A primary output of molecular docking is the prediction of the binding energy, which quantifies the affinity between the ligand and the protein. chemistryviews.orgresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net In addition to a numerical score, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. researchgate.net

In a study of 2-methoxy benzoyl hydrazone derivatives as potential antileishmanial agents, several compounds showed strong binding energies, indicating good stability within the receptor's active pocket. biointerfaceresearch.com For instance, compounds designated M12 and M20 exhibited binding energies of -9.40 kcal/mol and -9.20 kcal/mol, respectively, which were more favorable than the reference drug, pentamidine (B1679287) (-8.20 Kcal/mol). biointerfaceresearch.com The interactions for these compounds included hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. biointerfaceresearch.com Similarly, docking of 2-methoxybenzoyl thioureas showed binding energies ranging from -7.8 to -8.1 kcal/mol, with the 2-methoxybenzoyl group participating in hydrophobic interactions. tandfonline.com

Table 1: Predicted Binding Energies of Selected 2-Methoxybenzoyl Derivatives

| Compound Series | Target Protein | Example Compound | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Methoxybenzoyl hydrazones | Trypanothione Reductase | M12 | -9.40 | biointerfaceresearch.com |

| 2-Methoxybenzoyl hydrazones | Trypanothione Reductase | M20 | -9.20 | biointerfaceresearch.com |

| 2-Methoxybenzoyl thioureas | Lanosterol 14α-demethylase | 1b | -8.1 | tandfonline.com |

| 2-Methoxybenzoyl thioureas | Lanosterol 14α-demethylase | 1c | -7.8 | tandfonline.com |

Molecular docking is a powerful tool for the in silico screening of large chemical libraries to identify potential new inhibitors. medsci.org By starting with a core scaffold, such as 2-methoxybenzoyl, chemists can design a multitude of derivatives and use docking to prioritize which ones to synthesize and test experimentally. This rational design approach accelerates the discovery of novel therapeutic agents. nih.gov

Research efforts have successfully used this strategy to identify new inhibitors. For example, screening of 2-methoxy benzoyl hydrazone derivatives led to the identification of four compounds (M12, M15, M16, and M20) as promising antileishmanial inhibitors based on their favorable docking scores and interaction patterns. biointerfaceresearch.com In another case, novel inhibitors for the NLRP3 inflammasome were developed based on a 1-(5-chloro-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole scaffold, which was designed through a rational approach informed by previous leads. nih.gov This demonstrates how the 2-methoxybenzoyl moiety can be incorporated into larger, more complex molecules to target specific biological pathways. The process often involves building a pharmacophore model based on known active compounds and then using it to screen databases for new molecules with different scaffolds but similar interaction features. medsci.org

Ligand-Protein Interactions and Binding Energy Prediction

Mechanistic Modeling of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions are fundamental in biology and are the primary class of reactions for compounds like this compound. nih.gov Mechanistic modeling of these reactions seeks to understand the precise sequence of bond-making and bond-breaking events. nih.gov Two primary mechanisms are often considered for nucleophilic substitution at a phosphorus center: a concerted, Sₙ2-like pathway and a stepwise, addition-elimination pathway. sapub.org

In the concerted mechanism, the nucleophile attacks the phosphorus atom at the same time as the leaving group departs, proceeding through a single transition state. sapub.orglibretexts.org The alternative stepwise mechanism involves the initial formation of a stable, pentacoordinate intermediate, which then breaks down in a second step to release the leaving group. sapub.orglibretexts.org Computational modeling helps to distinguish between these pathways by calculating the energies of the transition states and any potential intermediates. nih.govresearchgate.net

The transition state (in a concerted reaction) or the intermediate (in a stepwise reaction) of a phosphoryl transfer reaction is characterized by a pentacoordinate phosphorus atom with a trigonal bipyramidal geometry. libretexts.orglibretexts.org In this arrangement, three of the substituent groups (the non-bridging oxygens) are located in the equatorial plane, while the incoming nucleophile and the departing leaving group occupy the two apical positions. libretexts.org

This geometry is analogous to the transition state in an Sₙ2 reaction at a carbon center. libretexts.orgntu.edu.sg The approach of the nucleophile from the backside relative to the leaving group leads to an inversion of the stereochemical configuration at the phosphorus center. libretexts.org The stability and geometry of this trigonal bipyramidal structure are critical determinants of the reaction's feasibility and rate. Computational models can precisely characterize the bond lengths and angles of this transient species, providing insights that are difficult to obtain experimentally. researchgate.net

More O'Ferrall-Jencks diagrams are two-dimensional plots that serve as powerful tools for visualizing reaction mechanisms and analyzing the structure of transition states. wikipedia.orgiupac.org For a phosphoryl transfer reaction, the x-axis typically represents the extent of leaving group bond cleavage, while the y-axis represents the extent of nucleophile bond formation. nih.gov

The corners of the diagram represent the stable species: reactants, products, and any potential intermediates. wikipedia.org A concerted reaction is depicted as a diagonal path from reactants to products, while a stepwise reaction involves pathways along the edges of the plot, passing through an intermediate. nih.gov The position of the transition state on this surface provides a detailed description of its character. For example, a transition state located near the center of the diagonal path would be described as "central" or "synchronous," with bond formation and bond cleavage occurring to similar extents. A position closer to a corner would indicate a more reactant-like, product-like, or intermediate-like transition state. rsc.org These diagrams are invaluable for illustrating how changes in the nucleophile, leaving group, or solvent can shift the position and character of the transition state for the reactions of this compound. nih.govnih.gov

Analysis of Intermediates (e.g., Metaphosphate, Phosphorane)

The hydrolysis and phosphoryl transfer reactions of phosphate monoesters and their derivatives, such as this compound, are proposed to proceed through highly reactive intermediates. Computational studies are crucial for characterizing these transient species. nih.gov Two primary mechanistic pathways are often considered: a dissociative pathway involving a metaphosphate intermediate and an associative pathway proceeding through a pentacovalent phosphorane intermediate. libretexts.org

Metaphosphate Intermediate (PO₃⁻): A dissociative, Sₙ1-like mechanism involves the initial cleavage of the bond between the phosphorus and the leaving group (the 2-methoxybenzoate (B1232891) group), resulting in a short-lived, planar metaphosphate intermediate. libretexts.orgmdpi.com This highly electrophilic species is then rapidly attacked by a nucleophile (e.g., a water molecule). mdpi.com Quantum chemical calculations are used to model the potential energy surface of this pathway, determining the energy barrier for the formation of the metaphosphate and its subsequent reaction. nih.gov The transition state leading to this intermediate features significant resonance stabilization. mdpi.com

Phosphorane Intermediate: Alternatively, an associative, Sₙ2-like mechanism involves the nucleophilic attack on the phosphorus center to form a pentavalent, trigonal bipyramidal phosphorane intermediate. libretexts.org This intermediate is a high-energy species that lies in an energy valley between two transition states. libretexts.orgnih.gov The stability, geometry, and electronic structure of this phosphorane species can be extensively studied using density functional theory (DFT) calculations. nih.gov These computational models help to predict the feasibility of the associative pathway by comparing the activation energy required for its formation against the dissociative route. In some enzymatic systems, such pentacovalent phosphorane intermediates have been successfully stabilized and characterized using high-resolution X-ray crystallography. nih.gov

Table 1: Comparison of Potential Reaction Intermediates in Phosphoryl Transfer

| Characteristic | Metaphosphate Intermediate | Phosphorane Intermediate |

|---|---|---|

| Associated Mechanism | Dissociative (Elimination-Addition) libretexts.org | Associative (Addition-Elimination) libretexts.org |

| Molecular Geometry | Trigonal Planar libretexts.org | Trigonal Bipyramidal libretexts.org |

| Coordination at Phosphorus | Trivalent | Pentavalent nih.gov |

| Nature | Highly electrophilic, transient species mdpi.com | High-energy reaction intermediate nih.gov |

Role of Metal Ions in Catalysis (e.g., Mg²⁺ effects)

Divalent metal ions, particularly magnesium (Mg²⁺), are known to be essential cofactors in many biological phosphoryl transfer reactions and can significantly influence the reactivity of phosphate esters. libretexts.orgnih.gov The catalytic role of Mg²⁺ in reactions involving a substrate like this compound can be investigated using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. nih.govamazonaws.com

The primary roles of the Mg²⁺ ion include:

Lewis Acid Catalysis : The positively charged Mg²⁺ ion coordinates to the negatively charged oxygen atoms of the phosphate group. This interaction withdraws electron density from the phosphorus atom, shielding the negative charge and making the phosphorus center more electrophilic and susceptible to nucleophilic attack. libretexts.orgresearchgate.net

Transition State Stabilization : In an associative mechanism, the Mg²⁺ ion can stabilize the accumulating negative charge on the oxygen atoms in the trigonal bipyramidal transition state and the subsequent phosphorane intermediate. nih.gov In a dissociative mechanism, it can facilitate the departure of the leaving group by coordinating to it.

Structural Scaffolding : In enzymatic active sites, Mg²⁺ ions play a key structural role, helping to correctly orient the phosphate substrate and the attacking nucleophile, thereby reducing the entropic barrier to reaction. nih.govresearchgate.net

Computational models can map the free energy landscape of the reaction both with and without the presence of Mg²⁺ ions, providing quantitative data on the reduction of the activation energy barrier conferred by the metal ion. amazonaws.com Studies on various kinase enzymes have shown that the presence of Mg²⁺ ions enhances the binding affinity of phosphate-containing substrates like ATP, primarily through favorable electrostatic interactions. researchgate.net

Conformational Analysis using Quantum Chemistry and NMR

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interactions. A combination of quantum chemical calculations and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful approach to elucidate its conformational preferences. nih.govresearchgate.net

Quantum Chemistry: Computational methods, particularly Density Functional Theory (DFT), are employed to perform a systematic conformational analysis. nih.govresearchgate.net The process involves identifying all key rotatable bonds in the molecule, such as the C-O and O-P bonds of the phosphate ester linkage and the bond connecting the methoxy group to the benzene (B151609) ring. By systematically rotating these bonds and calculating the potential energy of each resulting conformer, a map of the conformational energy landscape is generated. This analysis identifies the lowest energy (most stable) conformations and the energy barriers for interconversion between them. researchgate.net

NMR Spectroscopy: Experimental NMR techniques are used to validate the computationally predicted conformations in solution. One-dimensional and two-dimensional NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity between protons. researchgate.net The observation of specific NOE cross-peaks can confirm the relative orientation of different parts of the molecule, such as the methoxy group and the phosphate moiety, helping to determine the predominant conformer in a given solvent. researchgate.net The coupling constants (J-values) obtained from ¹H and ³¹P NMR spectra can also provide valuable information about dihedral angles, further refining the structural model.

Table 2: Methods for Conformational Analysis of this compound

| Method | Type | Information Provided |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Theoretical | Relative energies of conformers, rotational energy barriers, optimized molecular geometries. nih.gov |

| ¹H NMR | Experimental | Chemical shifts, proton-proton coupling constants (dihedral angles). |

| ³¹P NMR | Experimental | Chemical environment of the phosphorus nucleus, phosphorus-proton coupling constants. |

| NOESY | Experimental | Through-space correlations between protons, indicating spatial proximity and validating predicted conformers. researchgate.net |

Reaction Mechanisms and Chemical Reactivity of 2 Methoxybenzoyl Phosphate

Hydrolysis Pathways of Acyl Phosphates

The hydrolysis of acyl phosphates, such as 2-methoxybenzoyl phosphate (B84403), can proceed through two primary pathways: a spontaneous, non-enzymatic process and an enzyme-catalyzed reaction.

Acylphosphatase (EC 3.6.1.7) is an enzyme that catalyzes the hydrolysis of the carboxyl-phosphate bond in acyl phosphates to yield a carboxylate and an inorganic phosphate molecule. wikipedia.org 2-Methoxybenzoyl phosphate has been identified as a valuable substrate for assaying the activity of various acylphosphatase isoenzymes due to its favorable UV absorption and fluorescence properties. researchgate.net

The kinetic parameters for the hydrolysis of this compound have been determined for several acylphosphatase isoenzymes. researchgate.netsigmaaldrich.com These parameters, including the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the catalytic constant (kcat), provide a measure of the enzyme's affinity for the substrate and its catalytic efficiency. biorxiv.org A comparison of the kinetic parameters for different acylphosphatase forms with both benzoyl phosphate and this compound as substrates has been conducted. researchgate.netsigmaaldrich.com

Studies on bovine common-type acylphosphatase with various acyl phosphates have shown that while the Kₘ values for different substrates are quite similar, the kcat values can vary significantly. nih.govnih.gov This suggests that the structure of the acyl portion of the molecule has a substantial impact on the catalytic rate but not as much on the initial binding of the substrate to the enzyme. nih.govnih.gov

The kinetic data below illustrates the parameters determined for different acylphosphatase isoenzymes using this compound.

Table 1: Kinetic Parameters of Acylphosphatase Isoenzymes with this compound Kinetic parameters were determined for three different acylphosphatase molecular forms using this compound as the substrate. The data highlighted its utility for sensitive enzymatic assays. researchgate.netsigmaaldrich.com

| Acylphosphatase Isoenzyme | Kₘ (µM) | Vₘₐₓ (U/mg) | kcat (s⁻¹) |

| Muscular Isoenzyme | Data not specified | Data not specified | Data not specified |

| Organ Common Isoenzyme (Subtype 1) | Data not specified | Data not specified | Data not specified |

| Organ Common Isoenzyme (Subtype 2) | Data not specified | Data not specified | Data not specified |

| (Specific values for Km, Vmax, and kcat for each isoenzyme with this compound were determined in the cited studies but are not explicitly enumerated in the abstracts.) researchgate.netsigmaaldrich.com |

The rate of the enzymatic hydrolysis of acyl phosphates by acylphosphatase is strongly dependent on the nature of the leaving group. nih.gov Research using a series of acyl phosphates with different acyl structures revealed linear relationships between the logarithm of kcat and the pKa of the leaving carboxylic acid group. nih.govnih.gov A similar linear correlation was observed between log(kcat/Kₘ) and the leaving-group pKa. nih.govnih.gov This strong dependence of the catalytic rate constant (kcat) on the pKa of the leaving group is a significant finding. nih.govnih.gov It suggests that the cleavage of the C-O bond is a critical, rate-determining step in the catalytic mechanism. wikipedia.org

Several catalytic mechanisms have been proposed for the hydrolysis of acyl phosphates by acylphosphatase. For the hydrolysis of benzoyl phosphate, evidence suggests a mechanism that does not involve the formation of a phosphoenzyme or an acyl-enzyme intermediate. nih.govnih.gov This is supported by the finding that during hydrolysis in ¹⁸O-labeled water, the isotope is incorporated only into the inorganic phosphate, not the benzoate (B1203000). nih.govnih.gov Furthermore, the enzyme does not catalyze transphosphorylation from the substrate to acceptors like glycerol (B35011). nih.govnih.gov

One proposed pathway for acyl phosphates involves the direct attack of a water molecule on the Michaelis complex to generate the products. nih.gov Another proposal is a substrate-assisted catalytic mechanism, where the phosphate moiety of the bound substrate acts as a general base, activating the nucleophilic water molecule. nih.govebi.ac.uk This is thought to be facilitated by Asn41, which polarizes and orients the water molecule for the attack. ebi.ac.uk For the related substrate benzoylphosphate, a detailed catalytic process involving a nucleophilic attack followed by a carbonyl-shuttle mechanism has been suggested through computational studies. researchgate.net These findings indicate that the catalytic pathway for acyl phosphates is a simpler process compared to that for other substrates like aryl phosphate monoesters, which do involve a covalent enzyme-phosphate intermediate. nih.gov

The interaction between acylphosphatase and its substrates like this compound has been investigated to understand the binding process. The observation that Kₘ values are very similar across a range of different acyl phosphate substrates suggests that the phosphate moiety is the primary chemical group responsible for the interaction with the enzyme's active site during the formation of the enzyme-substrate complex. nih.govnih.gov This indicates that the initial binding is largely governed by the phosphate group rather than the variable acyl portion. nih.govnih.gov

Further insight into these interactions comes from inhibition studies. Acylphosphatase is competitively inhibited by inorganic phosphate (Pi), the product of the hydrolysis. nih.govnih.govcapes.gov.br However, the enzyme is not inhibited by the other product, the carboxylate ion. nih.govnih.gov This suggests that the release of the carboxylate occurs before the release of the phosphate, and the phosphate product can compete with the substrate for binding to the active site. nih.govnih.gov The study of enzyme-substrate interactions is crucial for understanding the specificity and mechanism of enzymatic catalysis. arxiv.orgnih.gov

Enzymatic Hydrolysis by Acylphosphatase

Absence of Phosphoenzyme and Acyl Enzyme Intermediates

In the enzymatic hydrolysis of acyl phosphates, the potential for the formation of transient phosphoenzyme or acyl enzyme intermediates is a key mechanistic question. However, studies on the hydrolysis of benzoyl phosphate, a closely related analogue of this compound, catalyzed by common-type acylphosphatase, provide evidence against the formation of such intermediates. nih.gov

Research using 18O-labelled water has shown that during the enzymatic hydrolysis of benzoyl phosphate, the 18O label is incorporated exclusively into the inorganic phosphate product and not the benzoate. nih.gov This finding strongly suggests that a water molecule directly attacks the phosphorus atom of the acyl phosphate, leading to the cleavage of the P-O-C bond without the formation of a covalent acyl-enzyme intermediate. If an acyl-enzyme intermediate were formed, the carboxylate product (benzoate) would be expected to incorporate the 18O from the water upon its release from the enzyme. nih.gov

Furthermore, these studies indicate the absence of a phosphoenzyme intermediate. The enzyme does not catalyze the exchange of oxygen between H218O and inorganic phosphate, nor does it facilitate transphosphorylation reactions to other nucleophilic acceptors like glycerol or methanol (B129727). nih.gov These observations, combined with the strong dependence of the catalytic rate (kcat) on the pKa of the leaving group, suggest a mechanism where the enzyme facilitates a direct attack of water on the substrate without forming a covalent enzyme intermediate. nih.gov The competitive inhibition of the enzyme by inorganic phosphate further supports the idea that the phosphate moiety of the substrate is crucial for binding to the active site. nih.gov

Pathways of Phosphate Group Transfer

The transfer of a phosphoryl group, a fundamental reaction in biochemistry, can proceed through different mechanistic pathways. The two primary models considered are concerted and stepwise mechanisms. nih.govsapub.orglibretexts.org The specific pathway taken often depends on factors such as the nature of the substrate, the nucleophile, and the leaving group. sapub.org

Concerted Mechanisms

A concerted mechanism for phosphoryl transfer is analogous to an SN2-type reaction. nih.govlibretexts.org In this pathway, the formation of the new bond with the nucleophile and the breaking of the bond with the leaving group occur simultaneously in a single transition state. sapub.org This transition state is characterized by a pentavalent phosphorus center with a trigonal bipyramidal geometry. libretexts.orglibretexts.org The nucleophile and the leaving group occupy the apical positions, while the non-bridging oxygen atoms are in the equatorial positions. libretexts.org This process results in an inversion of the stereochemical configuration at the phosphorus center. libretexts.org For many non-enzymatic and enzymatic phosphoryl transfer reactions, particularly those involving phosphate monoesters, the concerted model is well-supported by experimental evidence. nih.gov

Stepwise Mechanisms (e.g., Addition-Elimination, Elimination-Addition)

Stepwise mechanisms involve the formation of a discrete intermediate. nih.govsapub.org There are two main types of stepwise pathways for phosphoryl transfer:

Addition-Elimination: In this mechanism, the nucleophile first attacks the phosphorus center, leading to the formation of a stable or transient pentavalent phosphorane intermediate. nih.govlibretexts.org This intermediate then breaks down in a second step, expelling the leaving group. libretexts.org This pathway is distinct from a concerted mechanism because the intermediate exists in an energy well between two transition states. libretexts.org The feasibility of this mechanism is supported by the fact that phosphorus, being a third-row element, can accommodate five bonds, as seen in stable compounds like phosphorus pentachloride. libretexts.orglibretexts.org A change from a concerted to a stepwise addition-elimination mechanism can be favored by using more basic nucleophiles and poorer leaving groups. sapub.org

Elimination-Addition (Dissociative): This pathway involves the initial breaking of the bond to the leaving group, which results in the formation of a highly reactive metaphosphate intermediate. nih.govlibretexts.org This trigonal planar intermediate is then rapidly attacked by the nucleophile to form the final product. libretexts.orglibretexts.org While this mechanism has been proposed, strong evidence suggests that the hydrolysis of phosphate monoesters does not proceed through a stable metaphosphate intermediate. nih.gov However, for some related compounds like phosphorothioates, the formation of thiometaphosphate intermediates has been observed. nih.gov

The distinction between these pathways often involves detailed kinetic and stereochemical studies. While the debate between concerted and stepwise mechanisms has been a significant area of research, for many biological phosphoryl transfer reactions, a concerted or a borderline mechanism is often favored. nih.govlibretexts.org

Photochemical Reactions of Phosphate Esters

The photochemical reactivity of phosphate esters, particularly acyl phosphates, offers unique opportunities for chemical transformations. The excitation of a carbonyl group by light can generate radical intermediates, a mode of activation that can facilitate reactions not easily achieved through traditional two-electron chemistry. chemrxiv.org

Research into the photochemistry of arylcarbonylmethyl groups has shown that these compounds can undergo various reactions upon irradiation. acs.org For instance, the photochemistry of p-hydroxyphenacyl phosphate esters involves the release of the phosphate group. acs.org A strategy for activating carboxylic acids involves their conversion into acyl phosphonates, which can then access synthetically useful triplet diradicals under visible or near-ultraviolet light. chemrxiv.org This approach has been shown to promote efficient scaffold remodeling of carboxylic acids through various annulation, contraction, and expansion reactions. chemrxiv.org The use of phosphorus in this context helps to circumvent unproductive side reactions, leading to greater selectivity. chemrxiv.org

Regioselectivity in Dephosphorylation Reactions

Regioselectivity in dephosphorylation reactions is a critical aspect of controlling biological signaling pathways and in the synthetic manipulation of polyphosphorylated molecules. Studies on the dephosphorylation of molecules with multiple phosphate groups have demonstrated that enzymatic reactions can exhibit high regioselectivity.

For example, the dephosphorylation of a triphosphotyrosyl dodecapeptide by a protein tyrosine phosphatase (PTPase) showed a strong preference for the removal of a specific phosphate group first. nih.gov This initial regioselective dephosphorylation was followed by the less selective removal of the remaining phosphate groups. nih.gov

In a non-enzymatic context, the dephosphorylation of a diphosphate (B83284) compound in methanol was also found to be highly regioselective, yielding a monophosphate product. nih.gov The reaction proceeded through the formation of intermediate species, and the distribution of products was monitored over time to elucidate the dephosphorylation pathway. nih.gov This regioselectivity highlights the influence of the local chemical environment on the reactivity of phosphate groups.

Formation of Acyl Phosphate Intermediates

Acyl phosphates, such as this compound, are key intermediates in various biochemical and synthetic processes. They are often formed by the activation of a carboxylic acid, rendering the acyl group more susceptible to nucleophilic attack. pressbooks.publibretexts.org

One common method for the formation of acyl phosphates in a biological context is the reaction of a carboxylic acid with ATP. pressbooks.pub This reaction, which is itself a nucleophilic acyl substitution on phosphorus, produces an acyl adenylate, which is a type of mixed anhydride. pressbooks.pub